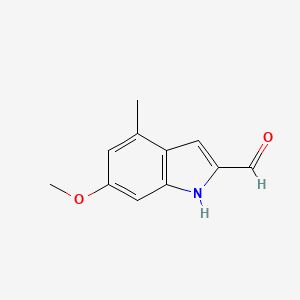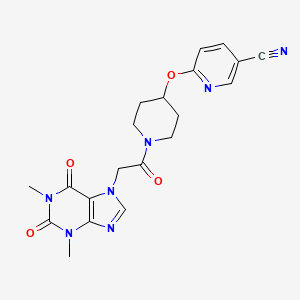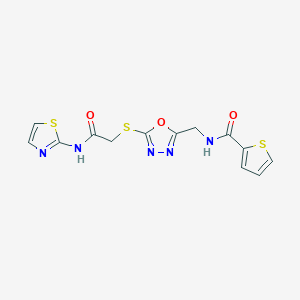
6-Methoxy-4-methyl-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives, such as 6-Methoxy-1H-indole-2-carbaldehyde, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body .
Molecular Structure Analysis
The molecular structure of similar compounds, such as 6-Methoxy-1H-indole-2-carbaldehyde, includes a linear formula of C10H9NO2 and a molecular weight of 175.189 .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as 6-Methoxy-1H-indole-2-carbaldehyde, include a linear formula of C10H9NO2 and a molecular weight of 175.189 .Scientific Research Applications
Novel Building Block for Trisubstituted Indoles
6-Methoxy-4-methyl-1H-indole-2-carbaldehyde serves as a versatile electrophile in indole chemistry. It reacts regioselectively with various nucleophiles, enabling the synthesis of 2,3,6-trisubstituted indole derivatives. This reaction aids in creating novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Synthesis of Indoloquinones
This compound is instrumental in the Dakin oxidation process of indole-7-carbaldehydes, leading to the formation of 6-methoxy-4,7-indoloquinones. The presence of methoxy groups facilitates the activation of the indole C7 position, allowing for structural variation through different functionalities at C2 and C3 positions (Alamgir et al., 2008).
Maillard Reaction Optimization
6-Methoxy-tetrahydro-β-carboline derivatives are produced using this compound in the Maillard reaction. This process is optimized for yields using LC-MS, contributing to the synthesis of various heterocyclic compounds (Goh, Mordi & Mansor, 2015).
Electrophilic and Nucleophilic Substitution Reactions
This compound showcases versatility in electrophilic and nucleophilic substitution reactions. It allows the production of 2-substituted indole-3-carbaldehydes, highlighting its potential in the synthesis of diverse indole derivatives (Yamada, Shinmyo, Nakajou & Somei, 2012).
Development of Antioxidant and Cytotoxicity Properties
In vitro investigations reveal that various 6-methoxytetrahydro-β-carboline derivatives synthesized using this compound exhibit antioxidant and cytotoxicity properties. This finding is significant for exploring potential therapeutic applications (Goh, Koh, Yam, Azhar, Mordi & Mansor, 2015).
Contribution to Asymmetric Synthesis
The compound is used in the synthesis of optically active indole-2-carbaldehydes, which are crucial in asymmetric synthesis. This application is pivotal in creating specific molecular configurations for various chemical and pharmaceutical purposes (Golantsov, Karchava, Starikova, Dolgushin & Yurovskaya, 2005).
Mechanism of Action
Target of Action
6-Methoxy-4-methyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, playing a crucial role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They are known to interact with their targets, causing changes that can result in various biological activities
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Indole derivatives are known to have diverse biological activities . .
Safety and Hazards
Biochemical Analysis
Cellular Effects
Indole derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Indole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Indole derivatives are involved in various metabolic pathways, including those involving enzymes and cofactors
Properties
IUPAC Name |
6-methoxy-4-methyl-1H-indole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-9(14-2)5-11-10(7)4-8(6-13)12-11/h3-6,12H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQFBAPACRYCPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1C=C(N2)C=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methylhydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B2380390.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methylbenzamide](/img/structure/B2380393.png)




![4-((3-Bromobenzyl)thio)-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2380402.png)
![N-(4-chlorophenyl)-2-{[2-(piperidin-1-yl)quinazolin-4-yl]sulfanyl}acetamide](/img/structure/B2380403.png)

![8-((4-Fluorophenyl)sulfonyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2380406.png)
![N-(3,4-dimethoxyphenyl)-2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamide](/img/structure/B2380407.png)
![4-acetyl-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2380408.png)
![N-methyl-1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-{2-methylpyrido[3,4-d]pyrimidin-4-yl}azetidin-3-amine](/img/structure/B2380412.png)
![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2380413.png)
